molecular formula C17H20INO3S B4185821 N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide

N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide

Cat. No.: B4185821
M. Wt: 445.3 g/mol
InChI Key: SKJRLKRLPTYMMY-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with iodine, methoxy, and diethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide typically involves multiple steps. One common method includes the iodination of 4-methoxybenzenesulfonamide followed by the introduction of the 2,6-diethylphenyl group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The final step involves the coupling of the iodinated intermediate with 2,6-diethylphenylamine under acidic or basic conditions to form the desired sulfonamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide or potassium iodide in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various coupling reactions.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and modifications of this compound can lead to the development of new therapeutic agents.

Industry: In the material science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound may target enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact pathways and molecular targets depend on the specific application and modifications of the compound.

Comparison with Similar Compounds

  • N-(2,6-diethylphenyl)-3-chloro-4-methoxybenzenesulfonamide
  • N-(2,6-diethylphenyl)-3-bromo-4-methoxybenzenesulfonamide
  • N-(2,6-diethylphenyl)-3-fluoro-4-methoxybenzenesulfonamide

Comparison: Compared to its analogs, N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide exhibits unique reactivity due to the presence of the iodine atom. Iodine is a larger halogen and more polarizable, which can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential therapeutic agents.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20INO3S/c1-4-12-7-6-8-13(5-2)17(12)19-23(20,21)14-9-10-16(22-3)15(18)11-14/h6-11,19H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJRLKRLPTYMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=CC(=C(C=C2)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide
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N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide
Reactant of Route 3
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N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide
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N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide
Reactant of Route 5
N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide
Reactant of Route 6
N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide

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